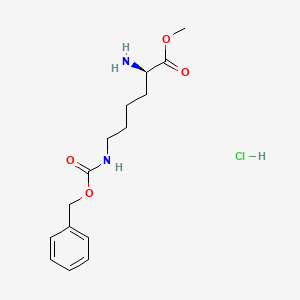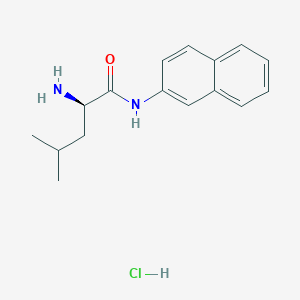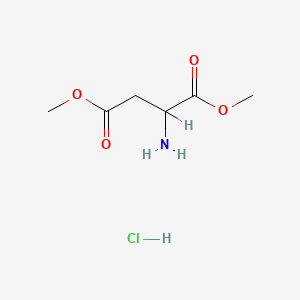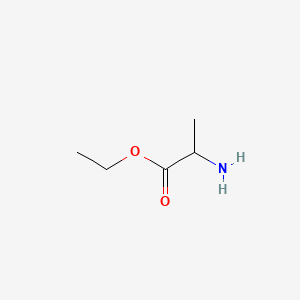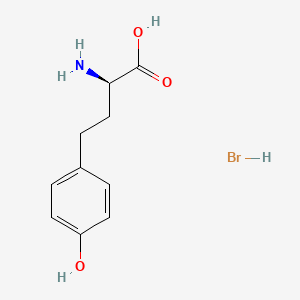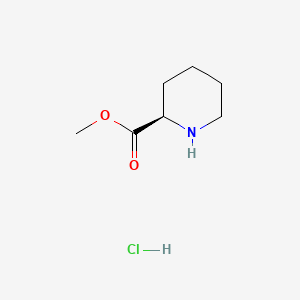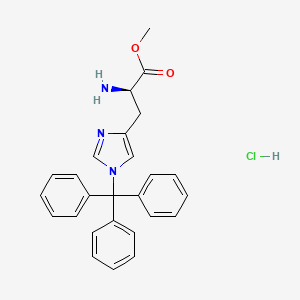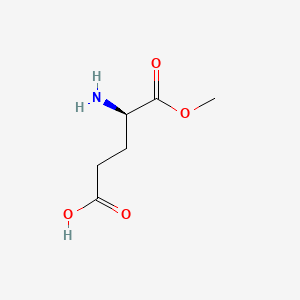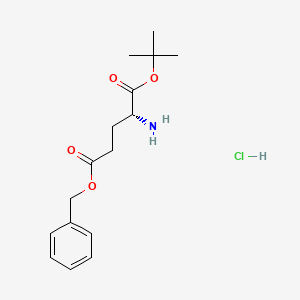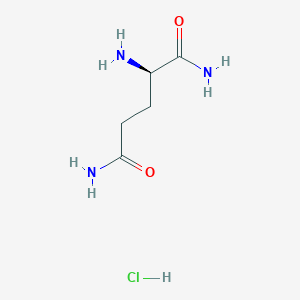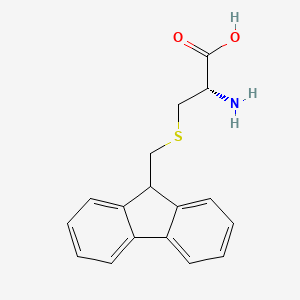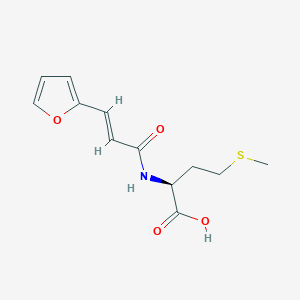
(S)-2-(3-(Furan-2-yl)acrylamido)-4-(methylthio)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including an acrylamide, a furan ring, and a methylthio group. The furan ring is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Acrylamide is a vinyl group compound that can participate in various chemical reactions, particularly polymerization . The methylthio group (-SCH3) is a sulfur-containing group that can contribute to the overall polarity and reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and acrylamide group would likely contribute to the compound’s aromaticity and resonance stability .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions, and the acrylamide group could participate in polymerization reactions .Wissenschaftliche Forschungsanwendungen
Interface Modification for High-Efficient Perovskite Solar Cells
Specific Scientific Field
Materials Science and Photovoltaics
Summary
Perovskite solar cells (PSCs) have gained significant attention due to their high light absorption coefficient, adjustable energy band, and promising power conversion efficiencies (PCEs). However, defects on the surface and grain boundaries of polycrystalline perovskite films can hinder their performance. Interface modification is a crucial strategy to enhance PSC efficiency.
Experimental Procedure
Researchers introduced a multi-functional amino acid molecule, Fmoc-Met-OH , into the anti-solvent solution during perovskite film formation. The goal was to delay perovskite crystallization and improve film quality. Fmoc-Met-OH interacts with uncoordinated metal cations in the perovskite, reducing surface trap states and inhibiting charge recombination.
Results
- The unpackaged modified devices exhibited good stability, retaining 65% of their initial efficiency after 220 hours of storage in air at 30% humidity .
Electronic Structure Modulation in Fenton Catalysis
Specific Scientific Field
Catalysis and Environmental Chemistry
Summary
Fenton catalysis involves the activation of hydrogen peroxide (H2O2) to generate hydroxyl radicals (•OH), which play a crucial role in oxidative processes. Modulating the electronic structure of active sites is essential for efficient Fenton catalysis.
Experimental Procedure
Researchers explored the use of Fmoc-Met-OH to modify iron sites in Fenton catalysts. By altering the electronic structure, they aimed to enhance H2O2 activation and •OH generation.
Results
While specific quantitative data were not provided in the referenced study, the modulation of iron sites using Fmoc-Met-OH showed promise for boosting Fenton catalysis and improving oxidative reactions .
Microalgae Lipid Composition and Applications
Specific Scientific Field
Biotechnology and Bioenergy
Summary
Microalgae lipids are diverse and offer various applications, including biofuel production, food additives, and aquaculture feed. Fatty acids (FAs) play a central role in lipid metabolism.
Experimental Procedure
Studies investigate the composition of microalgae lipids and their potential applications. FAs are studied in metabolic pathways related to lipid formation and conversion.
Results
The diversity of microalgae lipids allows for a wide range of applications. Researchers explore lipid profiles, FA content, and lipid classes to optimize various uses, including sustainable biofuels and nutritional supplements .
Eigenschaften
IUPAC Name |
(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFWWYXHMBWCPB-YEZKRMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
FA-Met-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


